2,4-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Overview
Description
“2,4-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine” is an organic compound with borate and sulfonamide groups . It has the molecular formula C12H19BN2O4 .
Synthesis Analysis
This compound can be synthesized through nucleophilic and amidation reactions . The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .Molecular Structure Analysis
The crystal structures obtained by the actual value and the value calculated by density functional theory (DFT) are consistent . DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties .Chemical Reactions Analysis
The compound is an intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 266.10 g/mol . It appears as a white to off-white solid . Its melting point ranges from 104°C to 109°C .Scientific Research Applications
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Synthesis of Novel Copolymers
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Synthesis of Indolo-Fused Heterocyclic Inhibitors
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Studies of Pi-Interactions and Electronic Structure
- Field : Physical Chemistry
- Application : This compound is used in studies of pi-interactions, electronic structure, and transient UV absorption of subphthalocyanine-borate-bridged ferrocene-fullerene conjugates .
- Results : The source did not provide specific results or outcomes from this application .
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Synthesis of Subphthalocyanine and Fused-Ring Nicotine Derivatives
Safety And Hazards
Future Directions
The compound is not only an important intermediate in organic synthesis, but also has a wide range of applications in pharmacy and biology . It is usually used to protect diols in the organic synthesis of drugs, and is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . In drug application research, it is usually used as enzyme inhibitors or specific ligand drugs . It can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
properties
IUPAC Name |
2,4-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O4/c1-11(2)12(3,4)19-13(18-11)8-7-14-10(17-6)15-9(8)16-5/h7H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHZHTLJEUBARP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584922 | |
Record name | 2,4-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
CAS RN |
936250-17-8 | |
Record name | 2-(2,4-Dimethoxypyrimidin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936250-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dimethoxypyrimidine-5-boronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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